molecular formula C17H34N2O B5990131 2-[4-Cyclohexyl-1-(3-methylbutyl)piperazin-2-yl]ethanol

2-[4-Cyclohexyl-1-(3-methylbutyl)piperazin-2-yl]ethanol

Cat. No.: B5990131
M. Wt: 282.5 g/mol
InChI Key: HVZIPUYGFMSRMU-UHFFFAOYSA-N
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Description

2-[4-Cyclohexyl-1-(3-methylbutyl)piperazin-2-yl]ethanol is a complex organic compound featuring a piperazine ring substituted with cyclohexyl and 3-methylbutyl groups, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of cyclohexylamine with 1,4-dichlorobutane to form N-cyclohexylpiperazine This intermediate is then reacted with 3-methylbutyl bromide under basic conditions to yield the desired compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-Cyclohexyl-1-(3-methylbutyl)piperazin-2-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

2-[4-Cyclohexyl-1-(3-methylbutyl)piperazin-2-yl]ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-Cyclohexyl-1-(3-methylbutyl)piperazin-2-yl]ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-Cyclohexylpiperazine: Similar structure but lacks the 3-methylbutyl and ethanol groups.

    1-(3-Methylbutyl)piperazine: Similar structure but lacks the cyclohexyl and ethanol groups.

    2-(4-Cyclohexylpiperazin-1-yl)ethanol: Similar structure but lacks the 3-methylbutyl group.

Uniqueness

2-[4-Cyclohexyl-1-(3-methylbutyl)piperazin-2-yl]ethanol is unique due to the presence of both cyclohexyl and 3-methylbutyl groups on the piperazine ring, as well as the ethanol moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[4-cyclohexyl-1-(3-methylbutyl)piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34N2O/c1-15(2)8-10-18-11-12-19(14-17(18)9-13-20)16-6-4-3-5-7-16/h15-17,20H,3-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZIPUYGFMSRMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CCN(CC1CCO)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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